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Niobium ethoxide

Chemical Vapor Deposition Atomic Layer Deposition High-Purity Precursors

Niobium ethoxide (Nb(OEt)₅, CAS 3236-82-6) is a group V metal alkoxide precursor with the molecular formula C₁₀H₂₅NbO₅ and molecular weight 318.21 g mol⁻¹. At ambient conditions, it exists as a colorless to yellow-orange liquid with a density of 1.258–1.268 g cm⁻³ at 25 °C, a melting point of 5–6 °C, and a boiling point of 140–142 °C at 0.1 mmHg.

Molecular Formula C2H6NbO
Molecular Weight 138.97 g/mol
CAS No. 3236-82-6
Cat. No. B1581748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium ethoxide
CAS3236-82-6
Molecular FormulaC2H6NbO
Molecular Weight138.97 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.CCO.CCO.[Nb]
InChIInChI=1S/C2H6O.Nb/c1-2-3;/h3H,2H2,1H3;
InChIKeyZNULOBXNTNSWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Niobium Ethoxide (3236-82-6): Technical Specifications and Procurement Baseline for Nb(V) Alkoxide Precursor Selection


Niobium ethoxide (Nb(OEt)₅, CAS 3236-82-6) is a group V metal alkoxide precursor with the molecular formula C₁₀H₂₅NbO₅ and molecular weight 318.21 g mol⁻¹ [1]. At ambient conditions, it exists as a colorless to yellow-orange liquid with a density of 1.258–1.268 g cm⁻³ at 25 °C, a melting point of 5–6 °C, and a boiling point of 140–142 °C at 0.1 mmHg [1]. The compound is characterized by high moisture sensitivity, undergoing rapid hydrolysis upon exposure to water or protic solvents [2]. Structurally, niobium ethoxide exists as a dimer (Nb₂(OEt)₁₀) in solution, adopting a bioctahedral geometry where two niobium centers share a common edge [1]. This compound serves as a critical precursor for sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD) of niobium oxide (Nb₂O₅) thin films and mixed metal oxides [1].

Why Niobium Ethoxide Cannot Be Readily Substituted by Other Metal Alkoxides in Critical Deposition and Synthesis Applications


Substituting niobium ethoxide with alternative metal alkoxides—including tantalum ethoxide, titanium isopropoxide, or niobium butoxide—is not a functionally equivalent exchange due to quantifiable differences in precursor purity, hydrolysis kinetics, thermal stability of derived oxides, and device-level performance outcomes. While Ta(OEt)₅ and Nb(OEt)₅ share structural and reactivity similarities, Ta is a common impurity in niobium sources, and high-purity niobium ethoxide grades with Ta content <500 ppm are specifically required for electronics-grade deposition to avoid contamination of functional layers [1]. Furthermore, direct comparative studies demonstrate that Nb₂O₅ films derived from niobium ethoxide outperform Ta₂O₅ and VOx films in organic photovoltaic hole-transporting layers, achieving higher power conversion efficiency (20.12%) due to superior film morphology and fewer interfacial defects [2]. In catalytic ring-opening polymerization, unmodified Nb(OEt)₅ exhibits distinct activity profiles relative to Ta(OEt)₅, underscoring that metal center identity directly governs performance [3]. Substitution without empirical validation therefore introduces uncontrolled variability in purity, film quality, and functional output.

Niobium Ethoxide Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific Selection


Purity Benchmark: Niobium Ethoxide Achieves 99.997% Purity via Electrochemical Synthesis for CVD/ALD Applications

Niobium ethoxide synthesized via electrochemical methods using a niobium sacrificial anode achieves a purity of 99.997% (metals basis) as determined by inductively coupled plasma mass spectrometry (ICP-MS) analysis of impurity metallic elements [1]. In contrast, conventional synthetic routes employing niobium pentachloride (NbCl₅) and alcohol in benzene/toluene solvents with ammonia or pyridine as promoters yield products requiring additional purification to remove trace halides and alkali metal halide contaminants [1]. The electrochemical route eliminates halide contamination at the source, producing a product with sufficiently high volatility and purity to serve as a direct precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of niobium oxide layers without further purification steps [1].

Chemical Vapor Deposition Atomic Layer Deposition High-Purity Precursors

Organic Photovoltaic Performance: Nb₂O₅ Films from Niobium Ethoxide Outperform Ta₂O₅ and VOx in Hole-Transporting Layers

In a direct head-to-head comparison of three metal oxide hole-transporting layers (HTLs) fabricated from ethanol-soluble alkoxide precursors, Nb₂O₅ derived from niobium ethoxide exhibited superior performance relative to Ta₂O₅ (from tantalum ethoxide) and VOx (from vanadium oxytriethoxide) in organic solar cells [1]. Among the three metal oxides, the Nb₂O₅ film exhibited excellent transmittance, a high work function, good conductivity, and a more compact and uniform structure featuring fewer interfacial defects, which facilitated efficient charge extraction and transport [1]. The Nb₂O₅/2PACz hybrid HTL achieved power conversion efficiencies (PCE) of 19.44%, 19.18%, and 20.12% for PM6:L8-BO, PM6:BTP-eC9, and D18:BTP-eC9 based organic solar cells, respectively, with 20.12% representing the highest reported performance for binary bulk heterojunction organic solar cells at the time of publication [1].

Organic Photovoltaics Hole-Transporting Layer Thin Film Deposition

Electrochromic Cycling Stability: Nb₂O₅ Films from Niobium Ethoxide Maintain Electrochemical Reversibility Beyond 1,200 Cycles

Nb₂O₅ films deposited by spin-coating from polymeric solutions of niobia derived from niobium ethoxide demonstrate exceptional electrochemical cycling stability [1]. Cyclic voltammetric measurements of the Nb₂O₅/1 M LiClO₄-propylene carbonate system revealed that the films exhibit electrochemical reversibility beyond 1,200 cycles without degradation in performance [1]. The films also exhibit an electrochromic effect across a broad spectral range (300 nm < λ < 2100 nm) with a visible transmittance change of 40% for a 250 nm thick electrode, while remaining unchanged in the infrared spectral range [1]. XPS analysis confirmed that the electrochromic switching corresponds to reversible reduction of Nb(V) to Nb(IV) upon Li⁺ ion injection [1].

Electrochromic Devices Cyclic Voltammetry Sol-Gel Processing

Catalytic Polymerization Activity: Unmodified Niobium Ethoxide Exhibits Metal-Specific ROP Performance Distinct from Tantalum Analog

In a systematic study of group V alkoxide catalysts for ring-opening polymerization (ROP), unmodified niobium ethoxide Nb(OEt)₅ and its tantalum analog Ta(OEt)₅ were directly compared as parent homoleptic alkoxide catalysts for the polymerization of ε-caprolactone (CL) and rac-lactide (LA) [1]. Both parent alkoxides exhibited catalytic activity under solvent-free conditions at 140 °C; however, the polymerization control (as reflected by final polymer molecular weight and dispersity) was distinctly improved when the homoleptic alkoxides were replaced with phenoxyimine-supported complexes [1]. Notably, catalysts supported by chloro-containing ligands demonstrated the most polymerization control for CL, with ligand electronic and steric effects modulating activity in a metal-dependent manner [1]. The study establishes that the identity of the metal center (Nb versus Ta) and the ethoxide ligand environment jointly determine catalytic performance, confirming that Nb(OEt)₅ cannot be assumed interchangeable with Ta(OEt)₅ in polymerization applications [1].

Ring-Opening Polymerization Catalysis Biodegradable Polymers

Mesoporous Catalyst Thermal Stability: Kinetically Controlled Niobium Ethoxide Hydrolysis Enables Unprecedented SBA-15 Overcoat Stability at 773 K

A post-synthetic deposition approach relying on controlled hydrolysis kinetics of niobium(V) ethoxide in a Stöber solution enables the formation of conformal Nb₂O₅ overcoats on SBA-15 mesoporous silica [1]. Crucially, the Nb₂O₅ overcoat (4Nb₂O₅@SBA-15, corresponding to 4 monolayer equivalents of precursor) exhibited unprecedented thermal stability: the typical structural transition from amorphous to pseudo-hexagonal Nb₂O₅ phase did not occur after calcination at 773 K (500 °C), a temperature at which bulk niobia and commercial niobia catalysts normally undergo crystallization and surface area loss [1]. This thermal stabilization preserved acid sites after catalyst regeneration and enabled superior catalytic performance: 4Nb₂O₅@SBA-15 showed higher yields than commercial niobia (HY-340) and lab-synthesized bulk niobia in xylose dehydration to furfural and Friedel–Crafts alkylation probe reactions [1].

Heterogeneous Catalysis Mesoporous Materials Solid Acid Catalysts

Niobium Ethoxide: Validated Research and Industrial Application Scenarios Based on Quantitative Performance Evidence


High-Efficiency Organic Photovoltaic Hole-Transporting Layer Fabrication

Niobium ethoxide is the preferred alkoxide precursor for fabricating Nb₂O₅ hole-transporting layers in high-performance organic solar cells. Direct comparative studies demonstrate that Nb₂O₅ films derived from niobium ethoxide outperform Ta₂O₅ and VOx alternatives in device efficiency, achieving power conversion efficiencies up to 20.12% in binary bulk heterojunction devices [1]. The superior performance is attributed to a more compact, uniform film structure with fewer interfacial defects, which facilitates efficient charge extraction and transport [1]. Procurement of niobium ethoxide for this application is supported by quantifiable PCE improvements over alternative metal oxide precursors.

Chemical Vapor Deposition and Atomic Layer Deposition of High-Purity Niobium Oxide Films

Niobium ethoxide synthesized via electrochemical routes achieves 99.997% purity with halide-free composition, making it an ideal precursor for CVD and ALD of Nb₂O₅ layers in semiconductor, optical coating, and electronic device manufacturing [1]. The compound's volatility and purity profile meet the stringent requirements for deposition processes where trace metal and halide contaminants degrade film electrical properties and device yield [1]. For procurement decisions, electrochemical-route niobium ethoxide offers a direct, purification-free precursor solution compared to NbCl₅-derived materials.

Long-Cycle-Life Electrochromic Device Manufacturing

Nb₂O₅ thin films derived from niobium ethoxide via sol-gel spin-coating exhibit electrochemical reversibility beyond 1,200 cycles without performance degradation, making this precursor suitable for electrochromic devices requiring extended operational lifetimes [1]. The films provide 40% visible transmittance modulation at 250 nm thickness across a broad spectral range (300–2100 nm), with stable infrared transmittance [1]. Procurement of niobium ethoxide for electrochromic applications is validated by this quantified cycling stability benchmark.

Thermally Stable Mesoporous Solid Acid Catalyst Synthesis

Niobium ethoxide enables kinetically controlled sol-gel overcoating of mesoporous silica (SBA-15) to produce niobia catalysts with unprecedented thermal stability—suppressing the amorphous-to-crystalline phase transition at 773 K that normally degrades bulk niobia catalysts [1]. The resulting 4Nb₂O₅@SBA-15 material demonstrates higher catalytic yields than commercial niobia (HY-340) in xylose dehydration to furfural and Friedel–Crafts alkylation [1]. For catalyst development and procurement, niobium ethoxide is essential for this specific post-synthetic overcoating methodology.

Technical Documentation Hub

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